1,1'-(Oxybis(ethane-2,1-diyl))bis(azepane) 1,1'-(Oxybis(ethane-2,1-diyl))bis(azepane)
Brand Name: Vulcanchem
CAS No.:
VCID: VC15922224
InChI: InChI=1S/C16H32N2O/c1-2-6-10-17(9-5-1)13-15-19-16-14-18-11-7-3-4-8-12-18/h1-16H2
SMILES:
Molecular Formula: C16H32N2O
Molecular Weight: 268.44 g/mol

1,1'-(Oxybis(ethane-2,1-diyl))bis(azepane)

CAS No.:

Cat. No.: VC15922224

Molecular Formula: C16H32N2O

Molecular Weight: 268.44 g/mol

* For research use only. Not for human or veterinary use.

1,1'-(Oxybis(ethane-2,1-diyl))bis(azepane) -

Specification

Molecular Formula C16H32N2O
Molecular Weight 268.44 g/mol
IUPAC Name 1-[2-[2-(azepan-1-yl)ethoxy]ethyl]azepane
Standard InChI InChI=1S/C16H32N2O/c1-2-6-10-17(9-5-1)13-15-19-16-14-18-11-7-3-4-8-12-18/h1-16H2
Standard InChI Key RTOUKYDEMVZNSE-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)CCOCCN2CCCCCC2

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, 1,1'-(oxybis(ethane-2,1-diyl))bis(azepane), delineates its molecular framework:

  • Azepane rings: Each azepane unit is a seven-membered saturated ring containing one nitrogen atom. The chair conformation of azepane contributes to its stability and influences intermolecular interactions .

  • Oxybis(ethane-2,1-diyl) linker: This bridge consists of two ethane-1,2-diyl (-CH₂CH₂-) groups connected by an oxygen atom, forming a -O-CH₂CH₂-CH₂CH₂-O- chain. The ether linkages enhance molecular flexibility and solubility in polar solvents .

Theoretical Molecular Formula:
Assuming each azepane contributes C₅H₁₁N and the linker contributes C₄H₈O₂, the combined formula is C₁₄H₃₀N₂O₂ (molecular weight ≈ 274.4 g/mol). This aligns with the structural motif observed in related bis-azepane derivatives .

Synthetic Strategies and Reaction Pathways

While no explicit synthesis of 1,1'-(oxybis(ethane-2,1-diyl))bis(azepane) is documented, analogous methodologies from corrosion inhibitor studies provide actionable insights:

Radical-Mediated Thiol-Ene Coupling

A validated approach for synthesizing bis-azepane ethers involves radical-initiated thiol-ene reactions :

  • Reactants:

    • N-vinyl azepane (or analogous monomer)

    • Dithiol compound (e.g., 2,2'-oxybis(ethan-1-thiol))

  • Conditions:

    • Initiator: 2,2'-azobis(isobutyronitrile) (AIBN)

    • Solvent: Acetonitrile or tetrahydrofuran

    • Temperature: 70–80°C under inert atmosphere

  • Mechanism: AIBN generates radicals that abstract hydrogen from thiols, initiating a chain reaction that couples vinyl azepane monomers via the dithiol linker .

Example Reaction Scheme:

2N-vinyl azepane+HS-CH₂CH₂-O-CH₂CH₂-SHAIBN1,1’-(oxybis(ethane-2,1-diyl))bis(azepane)+2H₂S2 \, \text{N-vinyl azepane} + \text{HS-CH₂CH₂-O-CH₂CH₂-SH} \xrightarrow{\text{AIBN}} \text{1,1'-(oxybis(ethane-2,1-diyl))bis(azepane)} + 2 \, \text{H₂S}

Nucleophilic Substitution

Alternative routes employ dihalide linkers and azepane nucleophiles:

  • Reactants:

    • 1,2-bis(2-chloroethoxy)ethane

    • Sodium azepanide

  • Conditions:

    • Polar aprotic solvent (e.g., DMF)

    • Elevated temperatures (80–100°C)

  • Outcome: Displacement of chloride by azepane’s nitrogen yields the target compound.

Spectroscopic Characterization

Key techniques for validating the compound’s structure include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR:

    • Azepane protons: δ 1.2–1.8 ppm (m, ring CH₂), δ 2.2–2.8 ppm (m, N-adjacent CH₂) .

    • Ether linker: δ 3.5–3.7 ppm (t, O-CH₂CH₂-O) .

  • ¹³C NMR:

    • Azepane carbons: δ 23–50 ppm (aliphatic carbons), δ 174 ppm (if carbonyl present) .

    • Ether carbons: δ 70–75 ppm (O-CH₂).

Infrared (IR) Spectroscopy

  • Stretching vibrations:

    • ν(N-H): ~3300 cm⁻¹ (azepane ring) .

    • ν(C-O-C): ~1100 cm⁻¹ (ether linkage).

Comparative Analysis with Structural Analogs

CompoundStructureKey PropertiesReference
AZEPE (Corrosion Inhibitor)Bis-azepane with thioether linker97% efficiency in HCl; EaE_a = 45 kJ/mol
2,2'-Oxybis(ethane)diyl bis(pentafluorobenzoate)Fluorinated ether esterHigh thermal stability (TmT_m = 120°C)
Bis(2,5-dioxopyrrolidin-1-yl) 2,2'-oxybis(ethane)diyl diacetateActivated esterReacts with amines for bioconjugation

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